Articainic acid Articainic acid A metabolite of Articaine
Brand Name: Vulcanchem
CAS No.: 114176-52-2
VCID: VC21325686
InChI: InChI=1S/C12H18N2O3S/c1-4-5-13-8(3)11(15)14-9-7(2)6-18-10(9)12(16)17/h6,8,13H,4-5H2,1-3H3,(H,14,15)(H,16,17)
SMILES: CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)O
Molecular Formula: C12H18N2O3S HCl
Molecular Weight: 270.35 36.46

Articainic acid

CAS No.: 114176-52-2

Cat. No.: VC21325686

Molecular Formula: C12H18N2O3S HCl

Molecular Weight: 270.35 36.46

Purity: > 95%

* For research use only. Not for human or veterinary use.

Articainic acid - 114176-52-2

CAS No. 114176-52-2
Molecular Formula C12H18N2O3S HCl
Molecular Weight 270.35 36.46
IUPAC Name 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylic acid
Standard InChI InChI=1S/C12H18N2O3S/c1-4-5-13-8(3)11(15)14-9-7(2)6-18-10(9)12(16)17/h6,8,13H,4-5H2,1-3H3,(H,14,15)(H,16,17)
Standard InChI Key LUPKINKNYDFRIB-UHFFFAOYSA-N
SMILES CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)O
Canonical SMILES CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)O
Appearance Solid powder

Chemical Structure and Properties

Chemical Formula and Structure

Articainic acid features a thiophene ring structure, which distinguishes it from metabolites of other local anesthetics. This metabolite forms through the hydrolysis of articaine, specifically through the breakdown of the carbomethoxy group in the parent compound. The structural transformation occurs primarily via plasma cholinesterases, resulting in a compound with distinct chemical properties.

In mass spectrometry analysis, articainic acid exhibits a characteristic mass-to-charge ratio (m/z) of 272.11, which serves as a distinctive identifier in analytical procedures. This property allows for precise detection and quantification of the compound in biological samples, facilitating pharmacokinetic research and clinical monitoring .

Physical Properties

The physical properties of articainic acid reflect its metabolic role and chemical structure. Unlike articaine, which possesses lipophilic properties that facilitate tissue penetration, articainic acid demonstrates different solubility characteristics. Standard stock solutions of articainic acid are typically prepared by dissolving the compound in methanol, indicating its solubility profile differs from that of the parent compound articaine, which is readily soluble in water .

The compound's inactive nature as a local anesthetic indicates structural modifications that prevent interaction with sodium channels in nerve membranes, the primary mechanism through which local anesthetics exert their effects. This transformation from active anesthetic to inactive metabolite highlights the importance of the structural elements that are altered during the hydrolysis process.

Formation and Metabolism

Metabolic Pathway

The formation of articainic acid occurs primarily through the hydrolysis of articaine, a process catalyzed by nonspecific cholinesterases present in plasma. This metabolic pathway involves the breakdown of the carbomethoxy group in articaine, resulting in the formation of articainic acid. The reaction represents a significant detoxification mechanism that contributes to the safety profile of articaine in clinical use.

The metabolic conversion begins immediately after articaine enters the bloodstream, with detectable levels of articainic acid appearing rapidly after administration. This efficient conversion underlies the relatively short duration of action observed with articaine compared to some other local anesthetics .

Conversion Rate from Articaine

Approximately 75% of administered articaine undergoes conversion to articainic acid, with the remainder being eliminated unchanged or further metabolized into articainic acid glucuronide in the kidneys. This high conversion rate explains the rapid decline in plasma concentrations of the parent compound and the corresponding appearance of the metabolite following administration.

The efficient conversion to an inactive metabolite distinguishes articaine from some other local anesthetics that may produce active metabolites capable of contributing to systemic toxicity. This metabolic profile contributes to articaine's favorable safety characteristics, particularly in situations requiring repeated administration, such as dental procedures.

Pharmacokinetic Profile

Absorption and Distribution

Research on the pharmacokinetics of articaine and its conversion to articainic acid has provided valuable insights into the compound's behavior in vivo. Studies conducted in red deer demonstrated that following subcutaneous administration of articaine hydrochloride, the compound was rapidly absorbed into the bloodstream, with peak plasma concentrations (Cₘₐₓ) detected at the earliest sampling point of 0.17 hours (approximately 10 minutes) after administration .

The mean maximum concentration (Cₘₐₓ) of articaine in plasma was measured at 1,013.9 ± 510.1 ng/mL, indicating substantial initial absorption following subcutaneous administration. This rapid absorption contributes to the quick onset of action characteristic of articaine when used as a local anesthetic .

Metabolism and Elimination

Following absorption, articaine undergoes rapid hydrolysis to form articainic acid, with the metabolite reaching its peak plasma concentration (Cₘₐₓ of 762.6 ± 95.4 ng/mL) at approximately 0.50 hours after administration. This timeline demonstrates the efficiency of the metabolic conversion process in vivo .

The elimination half-lives of articaine hydrochloride and articainic acid were determined to be 1.12 ± 0.17 hours and 0.90 ± 0.07 hours, respectively, indicating rapid clearance of both the parent compound and its metabolite. This rapid elimination contributes to the safety profile of articaine, reducing the potential for accumulation and associated toxicity with repeated administration .

Research Findings in Animal Models

A comprehensive study in red deer (Cervus elaphus) provided detailed pharmacokinetic parameters for both articaine and articainic acid. The research utilized subcutaneous administration of articaine hydrochloride (40 mg/mL) as a complete ring block around the antler pedicle, with blood samples collected over 12 hours to track the concentrations of both compounds .

Table 1 presents the key pharmacokinetic parameters determined in this study:

ParameterArticaineArticainic Acid
Maximum plasma concentration (ng/mL)1013.9 ± 510.1762.6 ± 95.4
Time to maximum concentration (hours)0.17 ± 0.000.50 ± 0.00
Elimination half-life (hours)1.12 ± 0.170.90 ± 0.07
Area under curve (ng/mL·hour)936.9(Not fully provided)

This research demonstrated that concentrations of articaine hydrochloride and articainic acid remained above the limits of quantification for 6 and 4 hours after administration, respectively, providing a timeline for the presence of these compounds in the bloodstream .

Analytical Methods for Detection

Liquid Chromatography-Mass Spectrometry (LC-MS)

Advanced analytical methods have been developed for the detection and quantification of articainic acid in biological samples. Liquid chromatography-mass spectrometry (LC-MS) represents a particularly effective approach, offering high sensitivity and specificity for the compound .

A validated LC-MS method described in the literature demonstrated excellent performance characteristics for articainic acid detection. The method utilized a C-18 column (100 mm × 2.1 mm; 2.6 μm particle size) for chromatographic separation, with a mobile phase consisting of 0.1% formic acid and acetonitrile (70:30, v/v) delivered at a flow rate of 0.3 mL/minute. Mass spectrometric detection was performed using a hybrid quadrupole orbitrap mass spectrometer with an electrospray-ionization interface .

The validation parameters for this method demonstrated high performance, with calibration curves showing linearity with a correlation coefficient of 0.998 for articainic acid. The lower limit of quantification was established at 10 ng/mL, with a lower limit of detection of 5 ng/mL, indicating excellent sensitivity for detecting articainic acid in plasma samples .

Sample Preparation and Recovery

The sample preparation methodology for articainic acid analysis typically involves protein precipitation from plasma samples. A technique using perchloric acid addition to ice-cold plasma, followed by vortex mixing and centrifugation, has demonstrated good efficiency in isolating articainic acid for analysis .

Recovery rates for articainic acid using this methodology ranged from 68–75% across concentrations of 20–1,000 ng/mL, as shown in Table 2:

Concentration (ng/mL)Articaine Recovery (%)Articainic Acid Recovery (%)
2075.7 ± 1.375.6 ± 3.1
20079.0 ± 4.968.9 ± 1.4
1,00072.4 ± 3.972.2 ± 4.0

The assay demonstrated good precision, with intra-day coefficient of variation values of <5.3% and inter-day values of <10.7% for articainic acid, indicating reliable performance for quantitative analysis .

Comparison with Other Anesthetic Metabolites

Articainic acid represents a distinctive metabolite compared to those derived from other local anesthetics. Unlike some metabolites of amide-type local anesthetics that may retain activity or contribute to toxicity, articainic acid is biologically inactive as a local anesthetic.

The rapid formation of articainic acid via plasma cholinesterases differs from the metabolic pathways of other local anesthetics like lidocaine, which undergoes primarily hepatic metabolism with the potential formation of active metabolites. The distinct metabolic pathway for articaine, yielding articainic acid, contributes to its unique pharmacokinetic profile and safety characteristics in clinical use.

Among local anesthetic metabolites, articainic acid is notable for its low allergenic potential, making articaine potentially preferable in clinical settings where patient allergies are a concern. This characteristic, combined with its inactive nature, distinguishes articainic acid in the landscape of local anesthetic pharmacology.

Clinical Significance

Pharmacokinetic Implications

The rapid formation and elimination of articainic acid influence the clinical pharmacokinetics of articaine administration. The short elimination half-life of articainic acid (approximately 0.90 hours) supports the safety of articaine for procedures requiring repeated administration, as both the parent compound and its metabolite are cleared relatively quickly from the bloodstream .

The efficient conversion to articainic acid also contributes to articaine's favorable toxicity profile compared to some other local anesthetics. The limited accumulation potential for both the parent compound and its metabolite reduces concerns about systemic toxicity in extended procedures or in patients with compromised metabolic or excretory function .

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